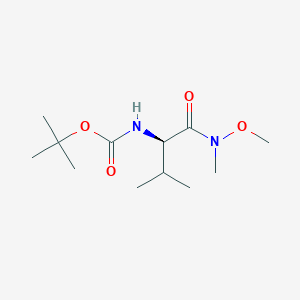

N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-valinamide

描述

N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-valinamide is a chemical compound that belongs to the class of amides. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N2-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-valinamide typically involves the following steps:

Protection of the Amine Group: The amine group of D-valine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures.

Formation of the Amide Bond: The protected D-valine is then reacted with N-methoxy-N-methylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. This reaction is typically carried out at room temperature.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain N2-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-valinamide in high purity.

Industrial Production Methods

In an industrial setting, the production of N2-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-valinamide follows similar steps but on a larger scale. The reactions are optimized for higher yields and efficiency, and the purification processes are scaled up using industrial chromatography or crystallization techniques.

化学反应分析

Types of Reactions

N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-valinamide undergoes various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

Oxidation and Reduction: The amide bond in the compound can be involved in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Trifluoroacetic Acid: Used for the removal of the Boc protecting group.

N,N’-Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in the formation of the amide bond.

Dichloromethane: Commonly used as a solvent in the synthesis reactions.

Major Products Formed

Deprotected Amine: Formed upon removal of the Boc group.

Substituted Amides: Formed through nucleophilic substitution reactions.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₂H₂₄N₂O₄

- Molecular Weight : Approximately 260.34 g/mol

- Physical Appearance : Typically a white to light yellow solid or liquid with a melting point around 248°C.

The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the valine moiety, which enhances its stability and reactivity. This structural characteristic is crucial for its role in synthetic organic chemistry.

Peptide Synthesis

N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-valinamide serves as a vital building block in peptide synthesis. The Boc protecting group allows for selective reactions during the formation of peptides, facilitating the introduction of various amino acids into peptide chains without premature reactions occurring at the amine site.

Applications in Peptide Synthesis

- Facilitating Coupling Reactions : The Boc group can be easily removed under mild acidic conditions, allowing for subsequent coupling with other amino acids to form dipeptides or larger peptides.

- Stability in Reaction Conditions : Its stability under various reaction conditions makes it suitable for synthesizing peptides that require specific protective strategies to avoid degradation or unwanted side reactions.

Drug Development

The compound has been explored for its potential applications in drug development, particularly in the design of peptidomimetic inhibitors. Peptidomimetics are compounds that mimic the structure and function of peptides but are often more stable and bioavailable.

Case Studies

- Antiviral Agents : Research has indicated that derivatives of compounds similar to this compound can act as inhibitors of viral proteases, such as TMPRSS2, which is crucial for the entry of viruses like SARS-CoV-2 into host cells. These inhibitors have shown promising results in blocking viral infections and could lead to new therapeutic strategies against COVID-19 and other viral diseases .

Biological Interaction Studies

This compound has been utilized in biological interaction studies to understand its role within biological systems. Its unique structure allows researchers to investigate how modifications influence biological activity.

Research Findings

- Studies have demonstrated that the compound can be used to explore interactions with various enzymes and receptors, contributing to the understanding of enzyme inhibition mechanisms and receptor binding affinities .

Structural Analogues

The compound's structural characteristics make it a candidate for creating analogues with enhanced properties. By modifying the Boc group or the methoxy and methyl substituents, researchers can develop new compounds with tailored pharmacological profiles.

生物活性

N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-valinamide (Boc-D-Val-NMeO) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific proteases. This article delves into its biological activity, exploring its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

Boc-D-Val-NMeO is a peptidomimetic compound characterized by the following structural features:

- Molecular Formula : C₁₂H₂₄N₂O₄

- Molecular Weight : 260.334 g/mol

- Boiling Point : 248 °C

- Melting Point : 34–37 °C

This compound is synthesized through a series of chemical reactions involving tert-butoxycarbonyl protection of the amino group, followed by methylation and methoxylation of the valine derivative.

Boc-D-Val-NMeO has been investigated primarily for its inhibitory effects on transmembrane serine protease 2 (TMPRSS2), which plays a crucial role in viral entry, particularly for SARS-CoV-2. The inhibition of TMPRSS2 can prevent viral fusion with host cells, making it a target for antiviral drug development.

Key Findings from Research Studies

- Protease Inhibition :

- Selectivity :

- Stability in Biological Systems :

Table 1: Inhibition Potency of Boc-D-Val-NMeO Analogues

| Compound | Target Protease | (nM) | Selectivity Ratio |

|---|---|---|---|

| Boc-D-Val-NMeO | TMPRSS2 | 3.8 | 51-fold (selective for matriptase) |

| Compound A | Matriptase | 9.7 | - |

| Compound B | TMPRSS2 | 86.7 | - |

This table summarizes the inhibition potency of Boc-D-Val-NMeO compared to other compounds, highlighting its effectiveness against TMPRSS2.

Cytotoxicity Studies

In addition to its antiviral properties, the cytotoxicity of Boc-D-Val-NMeO was assessed in various cancer cell lines, including HeLa and Jurkat cells. The results indicated that while Boc-D-Val-NMeO exhibits some cytotoxic effects, its therapeutic window remains promising for further investigation.

Summary of Research Findings

The biological activity of this compound suggests that it holds significant promise as a lead compound in antiviral therapy, particularly against SARS-CoV-2 due to its potent inhibition of TMPRSS2. Its favorable pharmacokinetic properties and selectivity further enhance its potential as a therapeutic agent.

属性

IUPAC Name |

tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-8(2)9(10(15)14(6)17-7)13-11(16)18-12(3,4)5/h8-9H,1-7H3,(H,13,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBFCGUIFHFYQK-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90710287 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90710287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190260-92-5 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90710287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。